![molecular formula C25H20N2O2S B2802313 7-(2-methoxyphenyl)-2,3-diphenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-5-one CAS No. 690684-66-3](/img/structure/B2802313.png)
7-(2-methoxyphenyl)-2,3-diphenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-5-one
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Overview
Description
7-(2-methoxyphenyl)-2,3-diphenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-5-one is a useful research compound. Its molecular formula is C25H20N2O2S and its molecular weight is 412.51. The purity is usually 95%.
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Biological Activity
7-(2-methoxyphenyl)-2,3-diphenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-5-one is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including anti-inflammatory, antimicrobial, and anticancer activities. We will also examine its pharmacokinetic properties and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound belongs to the imidazo[2,1-b][1,3]thiazine class, characterized by a fused heterocyclic ring system. Its molecular formula is C₁₈H₁₈N₂O₁S, and it has a molecular weight of approximately 306.42 g/mol. The presence of the methoxyphenyl and diphenyl substituents contributes to its lipophilicity and potential bioactivity.
Anti-inflammatory Activity
Research has indicated that derivatives of imidazo[2,1-b][1,3]thiazine exhibit notable anti-inflammatory properties. For instance, in vivo studies using the carrageenan-induced paw edema model demonstrated that specific derivatives showed an inhibition index ranging from 3.7% to 39.1% in inflammation reduction . The structure-activity relationship suggests that modifications to the imidazole ring can enhance anti-inflammatory effects.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens. In vitro studies showed promising results against Mycobacterium tuberculosis H37Rv strain with minimum inhibitory concentrations (MICs) as low as 3.125 μg/mL for certain derivatives . The presence of specific substituents on the phenyl rings was found to enhance antibacterial activity.
Anticancer Activity
Imidazo[2,1-b][1,3]thiazine derivatives have also been investigated for their anticancer potential. Compounds with similar structural features have demonstrated cytotoxicity against various cancer cell lines. The mechanism of action often involves apoptosis induction and cell cycle arrest at the G0/G1 phase . Further studies are required to elucidate the specific pathways involved.
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Studies indicate favorable absorption and distribution characteristics due to its lipophilic nature. The compound's bioavailability appears promising based on preliminary assessments using computational models like SwissADME.
Structure-Activity Relationship (SAR)
The SAR analysis highlights the importance of substituents on the phenyl rings in modulating biological activity. For example:
- Methoxy group : Enhances lipophilicity and may improve anti-inflammatory activity.
- Chloro or nitro groups : Influence antimicrobial efficacy; chloro groups tend to increase activity while nitro groups may reduce it .
Case Studies
Several case studies have documented the efficacy of imidazo[2,1-b][1,3]thiazine derivatives:
- Anti-tuberculosis Activity : A study reported that specific derivatives exhibited potent activity against Mycobacterium tuberculosis with low toxicity profiles against normal cell lines.
- Cytotoxicity : Research indicated that certain compounds induced apoptosis in cancer cells with minimal effects on healthy cells.
Scientific Research Applications
Synthesis and Structural Insights
The synthesis of this compound involves the reaction of specific thiadiazole and imidazole derivatives. The structural framework comprises a thiazine ring fused with an imidazole moiety, which is essential for its biological activity. The presence of the methoxyphenyl group is believed to enhance lipophilicity and biological interactions.
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of compounds featuring similar structural motifs as 7-(2-methoxyphenyl)-2,3-diphenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-5-one . For instance, derivatives containing imidazole and thiadiazole rings have shown significant efficacy in models of seizure induction (e.g., pentylenetetrazole-induced seizures) .
The mechanism of action is thought to involve modulation of GABAergic pathways and sodium channel inhibition, which are crucial for controlling neuronal excitability .
Antimicrobial Properties
Compounds with similar scaffolds have also been evaluated for their antimicrobial activity. The thiazine and imidazole components contribute to enhanced interactions with microbial targets. Preliminary studies indicate that derivatives exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the pharmacological profile of This compound . Key findings include:
- Substituent Effects : The presence of electron-donating groups (like methoxy) on the phenyl ring enhances anticonvulsant activity while maintaining lower toxicity levels.
- Ring Modifications : Alterations in the thiadiazole or imidazole rings can lead to significant changes in biological activity; thus, systematic variations are essential for discovering more potent analogs .
Anticonvulsant Efficacy
In a study evaluating a series of imidazole-thiadiazole derivatives, compounds structurally related to This compound demonstrated protective effects against induced seizures in animal models. The most effective analogs showed a significant increase in seizure latency and a reduction in seizure frequency at administered doses .
Antimicrobial Testing
Another case study focused on the antimicrobial potential of related compounds revealed that certain derivatives exhibited MIC values comparable to standard antibiotics against resistant strains of bacteria. This highlights the potential for developing new antimicrobial agents based on this scaffold .
Properties
IUPAC Name |
7-(2-methoxyphenyl)-2,3-diphenyl-6,7-dihydroimidazo[2,1-b][1,3]thiazin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O2S/c1-29-20-15-9-8-14-19(20)21-16-22(28)27-24(18-12-6-3-7-13-18)23(26-25(27)30-21)17-10-4-2-5-11-17/h2-15,21H,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXJXDJJXIMIAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CC(=O)N3C(=C(N=C3S2)C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.